
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid
Overview
Description
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid is an organic compound that features both azide and benzoic acid functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical modifications through click chemistry and other reactions.
Mechanism of Action
Target of Action
The primary target of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid is related to the terminal fragment of polysaccharides of mycobacteria . The compound is used as a glycoside with a hexaarabinofuranoside or tetraarabinofuranoside, which are related to lipoarabinomannan (LAM) and arabinogalactan of mycobacteria . These polysaccharides play a crucial role in the survival and pathogenesis of mycobacteria .
Mode of Action
The compound, as a part of a glycoside, interacts with its targets through the formation of glycosidic linkages . The 4-(3-Azidopropoxy)phenyl aglycone part of the compound belongs to the class of Janus aglycones, which can serve as both a temporary protective group for the anomeric position of the carbohydrate and a (pre)spacer for the synthesis of neoglycoconjugates .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis and function of LAM and arabinogalactan in mycobacteria . These polysaccharides are essential components of the mycobacterial cell wall and play a significant role in the organism’s immune evasion strategies .
Pharmacokinetics
The azide group in the compound can be reacted with a terminal alkyne or cyclooctyne derivative via the 1,3 dipolar cycloaddition click chemistry reaction , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the compound’s action is the formation of neoglycoconjugates . These neoglycoconjugates can be used for the development of new tuberculosis diagnostic assays .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the azo functionality of the compound can be reduced by treatment with sodium dithionite (sodium hydrosulfite), leading to the cleavage of the N-N bond to yield two primary amines . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of reducing agents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with 3,5-dimethoxybenzoic acid, which is commercially available or can be synthesized from 3,5-dimethoxybenzaldehyde through oxidation.
Etherification: The hydroxyl group of 3,5-dimethoxybenzoic acid is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 4-(3-bromopropoxy)-3,5-dimethoxybenzoic acid.
Azidation: The bromine atom in 4-(3-bromopropoxy)-3,5-dimethoxybenzoic acid is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) sulfate and sodium ascorbate in a mixture of water and tert-butanol.
Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon with hydrogen gas.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azide group.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including drugs and diagnostic agents.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azide group allows for the conjugation of biomolecules through click chemistry, facilitating the study of biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropionic Acid: Contains an azide group and a carboxylic acid group, similar to 4-(3-Azidopropoxy)-3,5-dimethoxybenzoic acid.
4-(3-Azidopropoxy)-3-chlorobenzoic Acid: Similar structure but with a chlorine atom instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of both azide and methoxy groups on the benzoic acid core
Properties
IUPAC Name |
4-(3-azidopropoxy)-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-18-9-6-8(12(16)17)7-10(19-2)11(9)20-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFTXSUDEUVHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCN=[N+]=[N-])OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245162 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096986-74-0 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096986-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


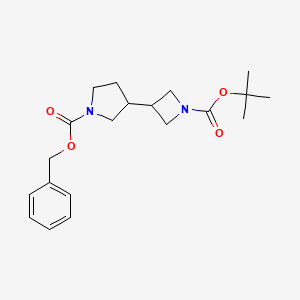
![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)


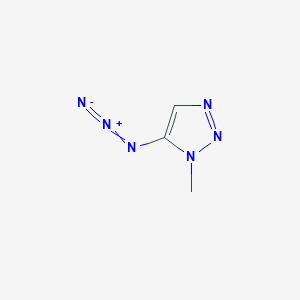
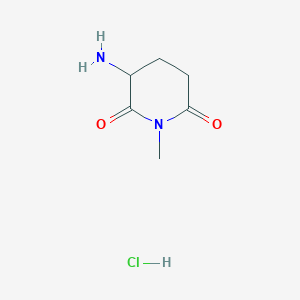
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
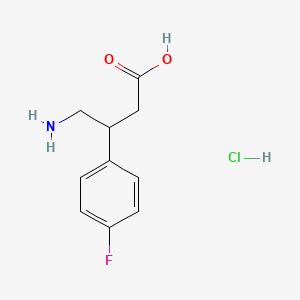

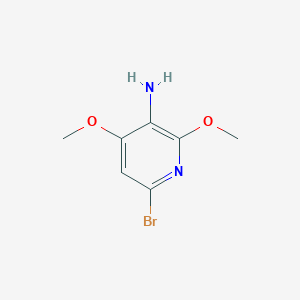
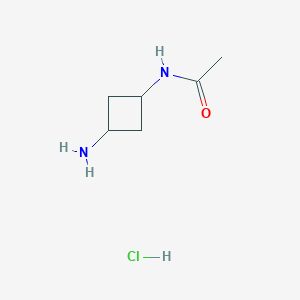
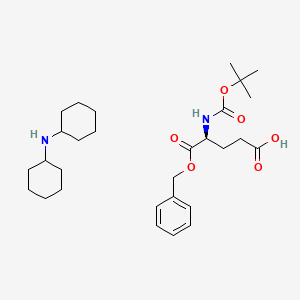
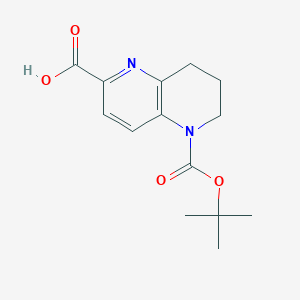
![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)
